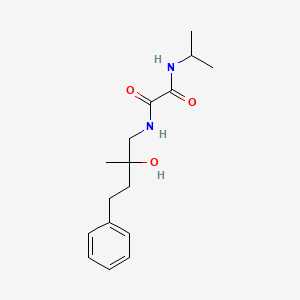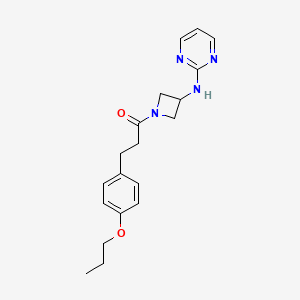
3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, also known as PPAP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PPAP is a synthetic compound that was first synthesized in 2011 by a group of researchers from the University of Michigan. Since then, several studies have been conducted to explore the various properties and potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Applications
A variety of synthesized pyrimidine-azetidinone analogs have shown significant potential in antimicrobial and antitubercular activities. Studies reveal that these compounds exhibit considerable efficacy against bacterial and fungal strains, including Mycobacterium tuberculosis. The synthesis approach often involves the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to the desired azetidinone analogs. These analogs are tested for their antimicrobial activity against a range of bacterial and fungal species, showing promising results that guide the design of new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Biochemical Activities
Research into pyrimidine and azetidinone derivatives extends into the exploration of their biochemical activities, including their role as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase. These activities are crucial for developing therapeutic agents targeting various diseases and conditions. The innovative synthesis methods and subsequent testing for enzyme inhibition highlight the versatility and potential of pyrimidine-azetidinone compounds in medicinal chemistry and drug design (Taslimi et al., 2018).
Anticancer and Antiproliferative Effects
Certain pyrimidine-azetidinone derivatives have been identified with potent antiproliferative properties, targeting specific cancer cell lines. The exploration of structure-activity relationships among these compounds facilitates the discovery of new antitumor agents. This research underscores the importance of molecular design in developing effective anticancer drugs, with some compounds exhibiting inhibitory effects on tubulin polymerization, leading to cell cycle arrest and apoptosis (Greene et al., 2016).
Photophysical Properties and Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives demonstrate their application in developing pH sensors and logic gates. These compounds' unique photophysical properties, including solid-state fluorescence and solvatochromism, open up new avenues for sensing applications and the development of novel colorimetric sensors (Yan et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-propoxyphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-12-25-17-7-4-15(5-8-17)6-9-18(24)23-13-16(14-23)22-19-20-10-3-11-21-19/h3-5,7-8,10-11,16H,2,6,9,12-14H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONISMKIBNWAFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-1-[2-({[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2565304.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2565306.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B2565309.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(phenyl)methanone](/img/structure/B2565310.png)
![2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2565311.png)
![diethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2565315.png)
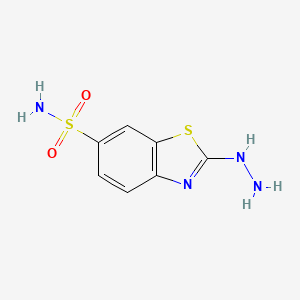
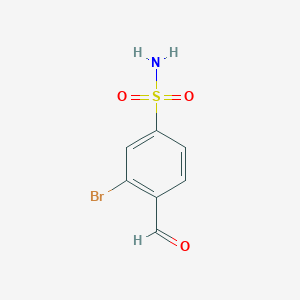
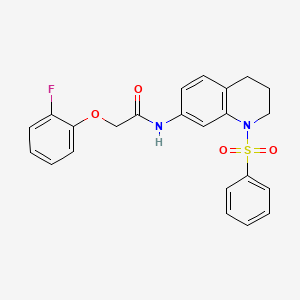
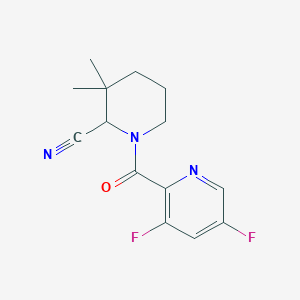
![2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2565324.png)
